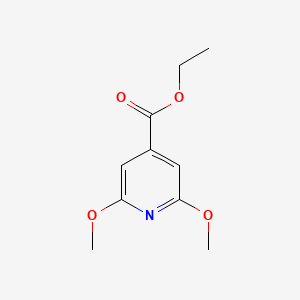

Ethyl 2,6-dimethoxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dimethoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)11-9(6-7)14-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFDJKPSNCTYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Spectroscopic Characterization for Advanced Research

Advanced Spectroscopic Probes for Molecular Structure Validation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds. For Ethyl 2,6-dimethoxyisonicotinate, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be required for complete characterization.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Detailed multi-dimensional Nuclear Magnetic Resonance (NMR) data for this compound is not extensively reported in the currently available scientific literature. Standard one-dimensional ¹H and ¹³C NMR would provide initial structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the two methoxy (B1213986) groups. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with distinct shifts for the substituted and unsubstituted carbons), the carbons of the methoxy groups, and the carbons of the ethyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. However, specific experimental data from such studies on this compound are not found in the reviewed literature.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₀H₁₃NO₄), the expected exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Formula | Calculated Exact Mass |

| C₁₀H₁₃NO₄ | 211.0845 |

Experimental HRMS data would confirm this elemental composition. Analysis of the fragmentation pattern under mass spectrometric conditions would provide valuable structural information. Likely fragmentation pathways would involve the loss of the ethoxy group, the methyl groups from the methoxy substituents, and cleavage of the ester functionality. At present, detailed studies on the fragmentation pathways of this compound are not available in the public domain.

Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and the nature of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester and Methoxy) | ~1200-1300 |

| C=C, C=N (Aromatic Ring) | ~1500-1600 |

| C-H (Aliphatic and Aromatic) | ~2850-3100 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C and C-O bonds.

A comprehensive analysis of both IR and Raman spectra, often aided by computational calculations, can offer a detailed picture of the vibrational modes of the molecule. However, published experimental IR and Raman spectra specifically for this compound are currently scarce.

X-ray Crystallographic Analysis of Solid-State Structures and Intermolecular Interactions

A search of crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental data on its solid-state conformation or intermolecular interactions are available at this time. Such a study would be invaluable for understanding its physical properties and for computational modeling.

Conformational Analysis via Combined Computational and Experimental Techniques

The conformational flexibility of this compound primarily arises from the rotation around the C-C bond connecting the ester group to the pyridine ring and the rotation of the methoxy groups. Understanding the preferred conformations is crucial for predicting its reactivity and biological activity.

A combined approach using computational modeling (e.g., Density Functional Theory - DFT) and experimental techniques (like NMR spectroscopy, particularly the Nuclear Overhauser Effect - NOE) is a powerful strategy for conformational analysis. Computational methods can predict the relative energies of different conformers, while experimental data can validate these predictions.

Currently, there are no published studies that specifically detail the conformational analysis of this compound using such a combined approach.

Reactivity Profiles and Transformational Chemistry of Ethyl 2,6 Dimethoxyisonicotinate

Reactions Involving the Ester Functionality

The ethyl ester group of ethyl 2,6-dimethoxyisonicotinate is a key site for chemical modification, enabling its conversion into other functional groups such as different esters, amides, or carboxylic acids through standard organic transformations.

Transesterification Processes

Transesterification is a fundamental process for modifying the ester group, typically by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is driven to completion by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct. While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for similar aromatic esters. The general transformation can be represented as follows:

General Transesterification Reaction

The choice of catalyst (e.g., sulfuric acid, sodium methoxide) and reaction conditions (temperature, time) would be optimized based on the specific alcohol (R-OH) being used.

Amidation and Hydrolysis Pathways

The ester can be readily converted into an amide by reaction with a primary or secondary amine. This aminolysis is often performed by heating the ester with the desired amine, sometimes in the presence of a catalyst or with activating agents. The resulting 2,6-dimethoxyisonicotinamides are valuable intermediates in medicinal chemistry.

Hydrolysis of the ester group to the corresponding carboxylic acid, 2,6-dimethoxyisonicotinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with an alkali hydroxide (B78521) like sodium hydroxide, followed by acidic workup, is a common and effective method.

Table 1: Representative Hydrolysis and Amidation Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 2,6-Dimethoxyisonicotinic acid |

| Amidation | Amine (e.g., RNH₂) | N-Alkyl-2,6-dimethoxyisonicotinamide |

Functional Group Transformations on the Pyridine (B92270) Core

The pyridine ring, activated by two methoxy (B1213986) groups, can undergo several transformations, although the electron-deficient nature of the nitrogen-containing heterocycle presents unique challenges and opportunities compared to benzene (B151609) derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of two strong electron-donating methoxy groups at the 2- and 6-positions significantly increases the electron density of the ring, particularly at the 3- and 5-positions, making EAS more feasible. Even so, the pyridine nitrogen can be protonated under strongly acidic conditions typical for many EAS reactions (like nitration), which deactivates the ring. rsc.org For pyridine N-oxides, which are more reactive towards EAS, substitution patterns can be influenced by the reaction conditions. researchgate.net

Conversely, the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In the case of this compound, the positions susceptible to nucleophilic attack are already substituted. However, related dimethoxypyridines can undergo nucleophilic amination where a methoxy group is displaced by an amine. ntu.edu.sg For instance, the amination of 2,6-dimethoxypyridine (B38085) with piperidine (B6355638) has been demonstrated, suggesting that under certain conditions, one of the methoxy groups could potentially be replaced. ntu.edu.sg The outcome of such reactions on substituted dichloropyridines can be highly dependent on the solvent and the nature of the substituent. researchgate.net

Modification of Methoxy Groups

The methoxy groups on the pyridine ring can be cleaved (demethylated) to yield the corresponding hydroxypyridine derivatives. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting dihydroxypyridine derivatives are important precursors for a variety of other compounds. The selective mono-demethylation versus di-demethylation can often be controlled by the reaction stoichiometry and conditions.

Metal-Mediated and Catalytic Reactions

The structure of this compound lends itself to various metal-mediated and catalytic reactions. The methoxy groups can act as directing groups for ortho-lithiation, allowing for the introduction of electrophiles at the 3- or 5-position. While not documented specifically for this ester, this strategy is used for related methoxypyridines to achieve C-H functionalization. ntu.edu.sg

Furthermore, should the methoxy groups be converted to less reactive leaving groups like triflates, the molecule could participate in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at the 2- and 6-positions. This synthetic route provides a powerful tool for constructing complex molecular architectures based on the pyridine scaffold.

Cross-Coupling Methodologies

The functionalization of pyridine rings through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For electron-rich pyridines like this compound, these reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent in this context. While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of analogous 2,6-disubstituted and electron-rich pyridines provides significant insight. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For pyridyl substrates, the nature and position of substituents are critical. Electron-donating groups, such as the methoxy groups in the target compound, increase the electron density on the pyridine ring, which can influence the rates of oxidative addition and reductive elimination.

In the case of related 2,6-disubstituted pyridines, successful cross-coupling has been achieved using various palladium catalysts and ligands. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields and selectivities. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. While the ester group at the 4-position is an electron-withdrawing group, the cumulative effect of the two methoxy groups renders the pyridine ring electron-rich, which can impact catalyst selection and reaction conditions.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions involving substituted pyridines, illustrating the types of catalysts and conditions that could be applicable to this compound.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Substituted Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |

| 2,6-Dichloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 92 |

| 3-Bromo-2,6-dimethoxypyridine | Naphthylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 88 |

The data in Table 1, derived from studies on related pyridine systems, suggests that a variety of palladium catalysts and phosphine ligands can effectively mediate the cross-coupling of functionalized pyridines. The choice of base and solvent is also a critical parameter that often requires optimization for specific substrates.

Hydrogenation and Reduction Chemistry

The reduction of the pyridine ring and the ester functionality of this compound opens avenues to a range of saturated and partially saturated heterocyclic structures, as well as the corresponding alcohol.

Hydrogenation of the Pyridine Ring:

The complete hydrogenation of the pyridine ring to the corresponding piperidine is a valuable transformation. This is typically achieved using heterogeneous catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃), ruthenium on carbon (Ru/C), or platinum oxide (PtO₂) under hydrogen pressure. The electron-donating methoxy groups can influence the rate and selectivity of the hydrogenation. In some cases, partial hydrogenation to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) can be achieved by careful selection of the catalyst and reaction conditions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to functionalize and partially reduce pyridine rings in a highly enantioselective manner. nih.govacs.org

Reduction of the Ester Group:

The ester group of this compound can be reduced to a primary alcohol, yielding (2,6-dimethoxypyridin-4-yl)methanol. This transformation is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Alternatively, catalytic hydrogenation can be employed for the reduction of esters, which is considered a more environmentally benign approach. acs.org Homogeneous catalysts, particularly those based on ruthenium, have shown high efficacy in the hydrogenation of esters to alcohols. tcichemicals.com These reactions are often performed under high pressure of hydrogen and at elevated temperatures.

Voltammetric studies on related 2,6-disubstituted pyridine-based esters have shown that electrochemical reduction can lead to cleavage of the O-R bond of the ester. rsc.org

The following table summarizes typical conditions for the reduction of pyridine and ester functionalities.

Table 2: Representative Reduction Conditions for Pyridine and Ester Moieties

| Substrate Type | Reagent/Catalyst | Conditions | Product Type |

| Pyridine Ring | H₂, Rh/C | High pressure, elevated temp. | Piperidine Ring |

| Pyridine Ring | NaBH₄, in AcOH | Room temp. | Tetrahydropyridine |

| Ester Group | LiAlH₄ | THF, 0 °C to rt | Primary Alcohol |

| Ester Group | H₂, Ru-pincer complex | High pressure, elevated temp. | Primary Alcohol |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

For Suzuki-Miyaura cross-coupling reactions , the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. libretexts.org Key steps include:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine electrophile. For an electron-rich pyridine, this step can be slower compared to electron-deficient pyridines.

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond. The electron-rich nature of the pyridine ring can facilitate this step.

Mechanistic studies on the Suzuki coupling of electron-rich systems often focus on the role of the ligand in promoting the challenging oxidative addition step and preventing catalyst deactivation. acs.org

In the context of catalytic hydrogenation , the mechanism depends on the type of catalyst. With heterogeneous catalysts, the reaction occurs on the surface of the metal. The substrate and hydrogen are adsorbed onto the catalyst surface, and hydrogen atoms are sequentially added to the unsaturated bonds. The stereochemistry of the product is often determined by the mode of adsorption of the substrate on the catalyst surface.

For homogeneous hydrogenation of esters using ruthenium-pincer complexes, the mechanism is believed to involve the coordination of the ester to the metal center, followed by the heterolytic cleavage of hydrogen and subsequent transfer to the carbonyl carbon. acs.org

Detailed mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the elementary steps of the catalytic cycle.

Computational and Theoretical Chemistry of the 2,6 Dimethoxyisonicotinate Scaffold

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Ethyl 2,6-dimethoxyisonicotinate. A common and effective method for such calculations is the B3LYP functional combined with a basis set like 6-31G*, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.netfigshare.comresearchgate.netnih.gov

The electronic properties of the 2,6-dimethoxyisonicotinate scaffold are significantly influenced by the substituent groups on the pyridine (B92270) ring. The two methoxy (B1213986) groups at positions 2 and 6 are electron-donating groups, which increase the electron density on the aromatic ring. This, in turn, affects the molecule's reactivity and its interaction with other species. The ethyl ester group at the 4-position acts as an electron-withdrawing group, which counteracts the effect of the methoxy groups to some extent.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive.

Table 1: Predicted Electronic Properties of this compound (Theoretical Values)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Mulliken Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. wikipedia.orguni-muenchen.dechemrxiv.orgresearchgate.netyoutube.com In this compound, the nitrogen atom in the pyridine ring is expected to have a significant negative charge due to its high electronegativity. The oxygen atoms of the methoxy and ester groups will also carry partial negative charges. Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atoms will have partial positive charges. This charge distribution is fundamental to understanding the molecule's non-covalent interactions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for interpreting experimental data.

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in structural elucidation. sigmaaldrich.comcarlroth.com For this compound, the proton (¹H) and carbon (¹³C) NMR spectra can be predicted using DFT calculations. The chemical shifts are influenced by the electronic environment of each nucleus. The methoxy groups, being electron-donating, would shield the protons on the pyridine ring, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted pyridine. The ethyl group of the ester will show characteristic signals for the methylene (B1212753) and methyl protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical Values)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H (3,5) | 7.5 - 7.8 | 110 - 115 |

| Methoxy-H | 3.9 - 4.1 | 53 - 55 |

| Ethyl-CH₂ | 4.2 - 4.4 | 61 - 63 |

| Ethyl-CH₃ | 1.3 - 1.5 | 14 - 16 |

| Pyridine-C (2,6) | - | 160 - 165 |

| Pyridine-C (4) | - | 145 - 150 |

Infrared (IR) Spectroscopy

Theoretical calculations can also simulate the infrared (IR) spectrum of a molecule, providing information about its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching of the methoxy and ester groups, and various vibrations of the substituted pyridine ring. Computational analysis helps in assigning these bands to specific molecular motions.

Molecular Modeling of Intermolecular Interactions and Crystal Packing

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. Molecular modeling techniques can be used to study these intermolecular interactions and predict crystal packing.

The primary intermolecular interactions expected for this compound include dipole-dipole interactions due to its significant dipole moment, and van der Waals forces. Hydrogen bonding is not expected to be a dominant interaction in the absence of strong hydrogen bond donors. The arrangement of molecules in the crystal lattice will be a balance between optimizing these attractive interactions and minimizing steric repulsion. Studies on similar pyridine derivatives have shown that π-π stacking interactions between the aromatic rings can also play a significant role in the crystal packing. researchgate.netacs.org

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of the intermolecular forces. researchgate.net

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states.

For instance, the synthesis of this compound often involves the esterification of 2,6-dimethoxyisonicotinic acid. Computational studies can model this reaction to determine the most likely pathway. This would involve calculating the activation energies for different possible mechanisms, such as acid-catalyzed esterification. rsc.org By comparing the calculated energy barriers, the preferred reaction pathway can be identified. Such studies provide valuable insights that can be used to optimize reaction conditions and improve yields.

Applications of Ethyl 2,6 Dimethoxyisonicotinate in Advanced Materials Science and Supramolecular Chemistry

Development of Optoelectronic Materials

Integration into OLED and Other Electronic Devices

While direct reports on the integration of ethyl 2,6-dimethoxyisonicotinate into Organic Light-Emitting Diodes (OLEDs) and other electronic devices are not extensively documented in current literature, the structural motifs of the molecule suggest significant potential in this area. The isonicotinate (B8489971) framework is a known component in various electronically active materials. The electron-donating methoxy (B1213986) groups and the electron-withdrawing ester group can influence the electronic properties of the pyridine (B92270) ring, potentially enabling its use as a building block for charge-transporting or emissive layers in electronic devices. Further research is required to fully explore and realize the applications of this compound in this domain.

Luminescent Properties of Isonicotinate Derivatives

Isonicotinate derivatives are of significant interest for their luminescent properties, primarily through their use as ligands in coordination complexes with lanthanide ions. The isonicotinate moiety can act as an "antenna" that absorbs light energy and transfers it to the metal center, which then emits light at its characteristic wavelength. nih.gov

The efficiency of this energy transfer and the resulting luminescence can be fine-tuned by modifying the substituents on the isonicotinate ring. The presence of electron-donating groups, such as the methoxy groups in this compound, can enhance the luminescent quantum yield of these complexes. uni-saarland.de The design of the ligand is a crucial factor in the development of luminescent materials with specific applications, such as in sensors and bio-imaging. rsc.org

A summary of the luminescent properties of related isonicotinate complexes is presented in the table below:

| Complex Type | Ligand | Key Luminescent Feature | Reference |

| Lanthanide Coordination Compound | Isonicotinic Acid | Acts as an antenna for energy transfer to the lanthanide ion. | nih.gov |

| Europium(III) Complex | Substituted Phenanthroline | Luminescent properties are viable and influenced by ligand substituents. | uni-saarland.de |

| Dysprosium(III) Complex | N6 Macrocycles | Ligand structure influences single-molecule magnet behavior and luminescence. | rsc.org |

Applications in Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound makes it an excellent candidate for applications in supramolecular chemistry, where molecules are organized into larger, functional structures through non-covalent interactions.

Self-Assembly Driven by Non-Covalent Interactions

The assembly of molecules into well-defined supramolecular architectures is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govrsc.org In the case of this compound, the methoxy groups, the pyridine ring, and the ethyl ester all provide sites for these interactions.

A table summarizing the types of non-covalent interactions observed in a related compound is provided below:

| Compound | Types of Non-Covalent Interactions | Reference |

| Ethyl 2,6-dimethoxybenzoate | Dipole-dipole attraction, C-H···π interactions, weak C-H···O interactions | researchgate.netmdpi.com |

Design of Molecular Receptors and Recognition Systems

The principles of host-guest chemistry involve the design of "host" molecules that can selectively bind "guest" molecules or ions. This field has wide-ranging applications, from sensing and catalysis to drug delivery. The defined shape and distribution of functional groups in this compound make it a potential building block for the construction of molecular receptors.

The pyridine nitrogen and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. These features could be exploited to create a binding pocket for specific guest molecules. By incorporating this compound into larger macrocyclic or cage-like structures, it is possible to design sophisticated host systems with tailored recognition properties.

The Coordination Chemistry of this compound: An Unexplored Frontier

A thorough review of scientific literature reveals a significant gap in the research concerning the coordination chemistry of this compound. While the compound is commercially available and its parent, 2,6-dimethoxyisonicotinic acid, is known, there is a notable absence of published studies detailing its use as a ligand in the formation of transition metal complexes. Consequently, an in-depth discussion of its specific coordination behaviors, catalytic applications, and the characterization of its potential coordination compounds is not possible based on current scientific knowledge.

The field of coordination chemistry extensively studies how ligands—molecules that donate electrons to a central metal atom—can be used to create complex structures with a vast array of applications, from catalysis to materials science. The structure of this compound, featuring a pyridine nitrogen atom and carbonyl oxygen atoms, suggests it could theoretically act as a chelating ligand. The electronic and steric influence of the two methoxy groups on the pyridine ring would be of fundamental interest in determining its coordination properties.

However, without experimental data, any discussion on its chelation modes, the resulting coordination geometries, or the electronic and steric effects of its methoxy substituents would be purely speculative. Similarly, the potential for its metal complexes to serve as catalysts in organic transformations or as building blocks for heterogeneous catalytic systems remains an open question, awaiting investigation by the scientific community. The characterization of such hypothetical compounds, which would typically involve techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy, cannot be reported as no such complexes have been synthesized and analyzed according to the available literature.

While research exists for structurally related isonicotinate and pyridine-based ligands, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric profile imparted by the 2,6-dimethoxy substitution pattern. The synthesis and exploration of this compound's coordination chemistry represent a potential area for future research.

Lack of Sufficient Data Precludes a Detailed Analysis of this compound's Coordination Chemistry

A thorough investigation into the coordination chemistry of this compound as a ligand has revealed a significant gap in the available scientific literature. Despite extensive searches for experimental and theoretical data, no specific information could be found regarding the electronic spectroscopy, magnetic properties, or structural analysis of its metal-ligand complexes. This scarcity of data prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

The initial research aimed to gather information on the electronic transitions and magnetic behavior of metal complexes formed with this compound. This would typically involve analyzing UV-visible spectra to understand the d-d transitions of the metal centers and variable-temperature magnetic susceptibility measurements to determine properties such as magnetic moments and potential magnetic ordering. However, no published studies containing this information for complexes of this specific ligand were identified.

Attempts to find analogous data for structurally similar ligands, such as other substituted isonicotinate esters or ligands containing the 2,6-dimethoxypyridine (B38085) moiety, also proved insufficient for a meaningful comparative analysis. While general principles of coordination chemistry of pyridine-based ligands are well-established, the specific electronic and steric effects of the 2,6-dimethoxy substituents on the isonicotinate frame are critical for a detailed understanding of its coordination behavior. Without specific studies on this ligand, any discussion would be purely speculative and would not meet the required standards of a scientific article.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet there is always a demand for more efficient, sustainable, and versatile methods. nih.gov For Ethyl 2,6-dimethoxyisonicotinate, future research could focus on moving beyond classical multi-step syntheses, which may involve the esterification of the corresponding carboxylic acid. researchgate.net

Emerging methodologies could include:

One-Pot Reactions: Designing a multicomponent reaction where acyclic precursors combine to form the fully substituted pyridine (B92270) ring in a single step would represent a significant increase in efficiency. tjnpr.org

Catalytic C-H Functionalization: Developing methods to directly install the methoxy (B1213986) and ethyl ester groups onto a simpler pyridine scaffold using transition metal catalysis would be a highly atom-economical approach.

Flow Chemistry: Utilizing microreactor technology could enable safer and more scalable production, with precise control over reaction conditions to improve yield and purity.

A comparative overview of potential synthetic strategies is outlined below.

| Methodology | Potential Advantages | Research Focus |

| Classical Synthesis | Well-established procedures | Optimization of existing steps, improving yields. |

| One-Pot Reactions | Reduced waste, time, and cost; increased complexity. | Discovery of new multicomponent reaction pathways. tjnpr.org |

| C-H Functionalization | High atom economy, use of simpler starting materials. | Development of selective catalysts for pyridine functionalization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of batch syntheses to continuous flow systems. |

Exploration of Untapped Reactivity Pathways

The reactivity of this compound is dictated by the electronic interplay of its substituents. The two methoxy groups are electron-donating by resonance, which activates the pyridine ring, while the ethyl isonicotinate (B8489971) moiety is electron-withdrawing. This electronic profile suggests several avenues for reactivity exploration.

Electrophilic Aromatic Substitution: The electron-donating methoxy groups are expected to direct electrophilic attack to the C-3 and C-5 positions of the pyridine ring. lumenlearning.comlibretexts.org Future studies could investigate a range of electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, which are often challenging with deactivated pyridine rings. youtube.comyoutube.com

Nucleophilic Substitution: The pyridine nitrogen atom makes the ring generally electron-deficient, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov While the methoxy groups at the 2 and 6 positions might not be ideal leaving groups, their activation could be explored under specific conditions.

Metal-Catalyzed Cross-Coupling: The C-H bonds at the 3 and 5 positions are prime targets for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Modifications of the Ester Group: The ethyl ester provides a reactive handle for saponification to the corresponding carboxylic acid, amidation to form various amides, or reduction to the primary alcohol, each yielding a new class of derivatives with potentially distinct properties.

The reactivity of this compound can be contrasted with related structures like 2,6-dichloroisonicotinates, where the chloro-substituents act as leaving groups and strongly deactivate the ring. nih.gov

Expansion of Material Science Applications

Pyridine derivatives are integral to modern material science, serving as building blocks for polymers, ligands in organometallic complexes, and components of functional materials. biosynce.comcofc.edu this compound presents an opportunity to create new materials with tailored properties.

Polymer Chemistry: The molecule could be converted into a diol or diamine derivative and used as a monomer for the synthesis of novel polyesters or polyamides. The embedded pyridine unit could impart unique thermal stability, solubility, or metal-coordinating properties to the polymer backbone.

Ligand Development: The pyridine nitrogen and potentially the ester's carbonyl oxygen can act as coordination sites for metal ions. Research into its complexes with transition metals could yield new catalysts, photoluminescent materials, or sensors. youtube.com

Functional Dyes and Organic Electronics: By extending the conjugation of the pyridine system through cross-coupling reactions, derivatives of this compound could be investigated for use in dye-sensitized solar cells (DSSCs) or as components in organic light-emitting diodes (OLEDs).

Advanced Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel molecules before their synthesis. bohrium.comnih.gov For this compound, theoretical studies can provide invaluable insights.

Future computational work should focus on:

Geometric and Electronic Structure: Optimizing the molecule's 3D geometry and calculating its molecular orbital energies (HOMO and LUMO) to predict its kinetic stability and electronic transition properties. tjnpr.org

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to quantitatively predict its reactivity towards different reagents. tjnpr.org

Reaction Pathway Modeling: Simulating the transition states and energy profiles for potential reactions (e.g., electrophilic substitution) to predict the most likely products and guide experimental design.

A hypothetical table of DFT-calculated reactivity descriptors, similar to those generated for other novel pyridine derivatives, is shown below. tjnpr.orgresearchgate.net

| Parameter | Symbol | Definition | Predicted Significance for this compound |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron orbital; relates to electron-donating ability. | Higher values suggest susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the lowest empty orbital; relates to electron-accepting ability. | Lower values indicate susceptibility to nucleophilic attack. |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron configuration. |

Synergistic Approaches Combining Synthetic and Computational Research

The most rapid and insightful progress will be achieved by integrating synthetic chemistry with computational investigations. nih.govnih.gov This synergistic approach allows for a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine computational models.

A proposed integrated workflow would be:

Computational Screening: Use DFT to predict the most favorable sites for functionalization on the this compound core and to design derivatives with desirable electronic or optical properties. nih.gov

Targeted Synthesis: Synthesize the most promising candidates identified in the computational screening using novel or optimized synthetic methodologies. bohrium.com

Experimental Characterization: Analyze the new compounds to determine their actual properties (e.g., reactivity, photophysical characteristics).

Model Refinement: Compare the experimental data with the initial predictions to refine the computational models, leading to more accurate predictions for the next generation of derivatives.

This combined strategy has proven highly effective in accelerating the discovery of functional molecules in related heterocyclic systems and represents the most promising path forward for unlocking the full potential of this compound. bohrium.comresearchgate.net

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl 2,6-dimethoxyisonicotinate?

this compound can be synthesized via esterification of the corresponding isonicotinic acid derivative. A general procedure involves refluxing 2,6-dimethoxyisonicotinic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified using recrystallization or column chromatography. Structural analogs, such as Ethyl 2,6-Dimethoxybenzoate, have been synthesized similarly, with modifications in solvent polarity and reaction time to optimize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ester group integrity.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal structure and intermolecular interactions, as demonstrated for structurally related esters .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for synthesizing bioactive molecules, particularly in developing enzyme inhibitors or antimicrobial agents. Its methoxy and ester groups enable structural diversification for structure-activity relationship (SAR) studies. For example, dichlorinated phenylacrylate analogs have been evaluated for cytotoxicity and hemolytic potential using in silico and in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Design of Experiments (DoE): Testing variables like temperature (60–100°C), solvent (toluene vs. DMF), and catalyst concentration.

- Kinetic Studies: Monitoring reaction progress via HPLC or GC-MS to identify rate-limiting steps.

- Purification Refinement: Adjusting solvent ratios in column chromatography (e.g., hexane/ethyl acetate gradients). Comparative studies on similar esters show yield improvements of 15–20% with microwave-assisted synthesis .

Q. What computational methods predict the physicochemical and toxicological properties of this compound?

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking: Screens potential biological targets (e.g., enzymes) using software like AutoDock.

- ADMET Prediction: Tools like SwissADME or Protox assess absorption, toxicity, and eco-toxicological parameters. These methods align with non-clinical toxicology workflows for dichlorinated phenylacrylates .

Q. How can contradictions in spectral or bioactivity data for this compound be resolved?

Contradictions arise from impurities, solvent effects, or instrumentation variability. Mitigation strategies include:

- Cross-Validation: Repeating experiments with alternative techniques (e.g., comparing NMR and X-ray data).

- Statistical Analysis: Applying t-tests or ANOVA to evaluate bioassay reproducibility.

- Error Propagation Models: Quantifying uncertainties in synthesis or measurement protocols, as emphasized in extended essay guidelines .

Q. What strategies enable comparative studies between this compound and its structural analogs?

- SAR Analysis: Synthesize analogs with variations in methoxy positioning (e.g., 2,4- vs. 2,6-substitution) and test bioactivity.

- Thermodynamic Profiling: Compare solubility and stability via differential scanning calorimetry (DSC).

- Retrosynthetic Planning: Use PubChem data to identify commercially available precursors for analog synthesis .

Q. How does this compound behave under varying pH and temperature conditions?

Stability studies involve:

- Accelerated Degradation Tests: Incubate the compound in buffers (pH 2–12) at 40–60°C and monitor decomposition via HPLC.

- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂).

- Spectroscopic Tracking: Detect pH-dependent shifts in UV-Vis absorption maxima. Related esters show enhanced stability in neutral, anhydrous environments .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in cellular models?

- Dose-Response Assays: Test cytotoxicity (e.g., IC₅₀) in cancer cell lines using MTT or resazurin assays.

- Mechanistic Studies: Perform Western blotting or qPCR to identify affected pathways (e.g., apoptosis markers).

- Control Strategies: Include positive controls (e.g., doxorubicin) and solvent controls to isolate compound-specific effects .

Q. How can interdisciplinary approaches enhance research on this compound?

Integrate techniques from:

- Organic Chemistry: Optimize synthesis and purification.

- Computational Chemistry: Predict interactions and properties.

- Pharmacology: Validate bioactivity in disease models.

- Analytical Chemistry: Develop high-throughput screening assays. Collaborative frameworks are critical for resolving complex research questions, as outlined in extended essay guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.